The Complete Technical Guide to 5-(2-Chlorophenyl)furan-2-ylmethanamine: Synthesis, Applications, and Sourcing
The Complete Technical Guide to 5-(2-Chlorophenyl)furan-2-ylmethanamine: Synthesis, Applications, and Sourcing
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic selection of building blocks dictates the success of lead optimization. 5-(2-Chlorophenyl)furan-2-ylmethanamine is a highly specialized, biaryl-like primary amine intermediate. The architecture of this molecule—a furan ring substituted with a primary methanamine and an ortho-chlorinated phenyl ring—provides a unique rigid scaffold. The steric bulk of the ortho-chloro group forces the phenyl and furan rings out of coplanarity. This specific dihedral angle twist is highly prized in drug discovery for locking molecules into bioactive conformations, particularly when targeting the deep, narrow hydrophobic pockets of kinase hinge regions or G-protein-coupled receptors (GPCRs).
This whitepaper provides an authoritative guide on the chemical properties, mechanistic synthesis, analytical validation, and commercial sourcing of this critical building block.
Chemical Identity and Physical Properties
Accurate identification and tracking of chemical intermediates are foundational to reproducible drug development. Below is the consolidated chemical identity data for 5-(2-Chlorophenyl)furan-2-ylmethanamine[1].
| Property | Value |
| IUPAC Name | [5-(2-chlorophenyl)furan-2-yl]methanamine |
| Common Synonyms | 1-[5-(2-chlorophenyl)-2-furyl]methanamine; (5-(2-Chlorophenyl)furan-2-yl)methanamine |
| CAS Registry Number | 1017427-47-2 |
| Molecular Formula | C11H10ClNO |
| Molecular Weight | 207.66 g/mol |
| Structural Class | Primary Amine, Halogenated Biaryl Heterocycle |
Mechanistic Synthesis Pathway
Synthesizing 5-(2-Chlorophenyl)furan-2-ylmethanamine requires a carefully orchestrated two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a controlled reductive amination.
Step 1: Suzuki-Miyaura Cross-Coupling
The construction of the biaryl core involves coupling 5-bromo-2-furaldehyde with 2-chlorophenylboronic acid.
The Causality of Experimental Choices: The ortho-chloro substitution on the boronic acid introduces significant steric hindrance, which can severely retard the transmetalation step of the catalytic cycle and lead to competitive protodeboronation[2]. To counteract this, a palladium catalyst with a bulky, bidentate ligand—such as Pd(dppf)Cl₂ —is selected. The large bite angle of the dppf ligand accelerates the reductive elimination step, pushing the catalytic cycle forward despite the steric bulk. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃).
Protocol 1: Synthesis of 5-(2-Chlorophenyl)furan-2-carbaldehyde
-
Setup: Charge a flame-dried round-bottom flask with 5-bromo-2-furaldehyde (1.0 equiv), 2-chlorophenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Degassing is critical to prevent the oxidative homocoupling of the boronic acid.
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv) under an inert argon atmosphere.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the 5-bromo-2-furaldehyde spot validates the completion of the coupling.
-
Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the intermediate aldehyde.
Step 2: Oxime Formation and Reduction
Converting the intermediate aldehyde to a primary amine presents a specific chemical challenge. Direct reductive amination with ammonia and sodium triacetoxyborohydride (NaBH(OAc)₃) often fails or yields complex mixtures. As established in foundational literature, primary amines generated in situ are more nucleophilic than ammonia, leading to rapid over-alkylation and the formation of secondary or tertiary amines[3][4].
The Causality of Experimental Choices: To guarantee absolute selectivity for the primary amine, a two-step oxime reduction route is employed. Condensing the aldehyde with hydroxylamine forms a stable oxime, which is subsequently reduced using zinc dust in acetic acid. This acts as a self-validating system: the stable oxime intermediate can be isolated and verified, completely eliminating the risk of over-alkylation.
Protocol 2: Conversion to 5-(2-Chlorophenyl)furan-2-ylmethanamine
-
Oxime Formation: Dissolve the intermediate aldehyde in ethanol. Add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv). Stir at room temperature for 2 hours.
-
Self-Validation: Confirm oxime formation via LC-MS (look for [M+H]⁺ corresponding to the oxime mass).
-
Reduction: Cool the mixture to 0°C. Slowly add zinc dust (5.0 equiv) followed by the dropwise addition of glacial acetic acid.
-
Reaction: Stir at room temperature for 4 hours. The zinc selectively reduces the N-O bond and the C=N double bond.
-
Isolation: Filter the suspension through a pad of Celite to remove zinc salts. Neutralize the filtrate with 1M NaOH (pH ~10), extract with dichloromethane, dry, and concentrate to yield the target primary amine.
Applications in Drug Discovery
Once synthesized or procured, 5-(2-Chlorophenyl)furan-2-ylmethanamine serves as a premium nucleophile for amide coupling reactions (e.g., using HATU/DIPEA). The resulting amides are frequently screened in phenotypic assays or targeted structure-activity relationship (SAR) campaigns.
The workflow below illustrates the logical progression from raw building blocks to a functional lead compound library.
Workflow detailing the synthesis and downstream derivatization of 5-(2-Chlorophenyl)furan-2-ylmethanamine.
Quality Control and Analytical Validation
For researchers sourcing this compound commercially, rigorous in-house quality control is mandatory before integration into complex library synthesis. A self-validating analytical suite must include:
-
¹H NMR (400 MHz, CDCl₃): The spectrum must exhibit a distinct singlet integrating to 2 protons at approximately
3.8–4.0 ppm, corresponding to the methylene group (CH₂-NH₂). The furan protons will appear as two doublets between 6.3 and 6.8 ppm. The ortho-chlorophenyl protons will present as a complex multiplet between 7.2 and 7.8 ppm. -
LC-MS (ESI+): The mass spectrum must show the protonated molecular ion [M+H]⁺ at m/z 208.0. Crucially, because of the chlorine atom, the spectrum must display a characteristic 3:1 isotopic pattern at m/z 208.0 and 210.0, validating the presence of the halogen.
Sourcing and Supplier Evaluation
For laboratories opting to purchase rather than synthesize the building block, CAS 1017427-47-2 is commercially available through specialized fine chemical suppliers. When evaluating suppliers, prioritize those providing comprehensive Certificates of Analysis (CoA) including HPLC purity (>95%) and NMR spectra.
Verified commercial suppliers include:
-
CymitQuimica: Listed under reference number 10-F311480[5].
-
abcr Gute Chemie: Available under product code AB265435[6].
-
ChemPUR Feinchemikalien: Listed in their specialized chemical catalog.
-
Fluorochem: Distributed globally and accessible via chemical aggregators[7].
References
1.[5] CymitQuimica. "1-[5-(2-chlorophenyl)-2-furyl]methanamine". CymitQuimica Catalog. Available at: 2. ChemBuyersGuide. "chemPUR Feinchemikalien und Forschungsbedarf GmbH". Chemical Suppliers World Wide. Available at: 3.[1] National Institutes of Health (NIH). "1-[5-(2-Chlorophenyl)-2-furyl]methanamine". PubChem. Available at: 4.[6] abcr Gute Chemie. "AB265435 | CAS 1017427-47-2". abcr Catalog. Available at: 5.[7] CymitQuimica (Fluorochem). "Fluorochem | 1017427-47-2". CymitQuimica Catalog. Available at: 6.[3] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry - ACS Publications. Available at: 7.[4] Organic Chemistry Portal. "Sodium triacetoxyborohydride". Organic Chemistry Portal. Available at: 8.[2] MDPI. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow". MDPI. Available at:
Sources
- 1. 1-[5-(2-Chlorophenyl)-2-furyl]methanamine | C11H10ClNO | CID 24277804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. 1-[5-(2-chlorophenyl)-2-furyl]methanamine | CymitQuimica [cymitquimica.com]
- 6. AB265435 | CAS 1017427-47-2 – abcr Gute Chemie [abcr.com]
- 7. 1-[5-(2-chlorophenyl)-2-furyl]methanamine | CymitQuimica [cymitquimica.com]
